- Synthesis of phenanthroline derivatives by Sonogashira reaction and the use of their ruthenium complexes as optical sensorsStructure and Phase Transition of 4,7-Bis-(4'-cyano-biphenyl-4-yl)-[1,10]phenanthrolineOsmium complexes and related organic light-emitting devices, Inorganic Chemistry Communications, 2008, 11(1), 97-100

Cas no 97802-08-9 (4,7-Bis(4-bromophenyl)-1,10-phenanthroline)

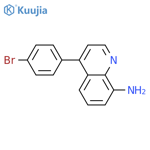

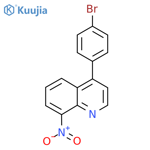

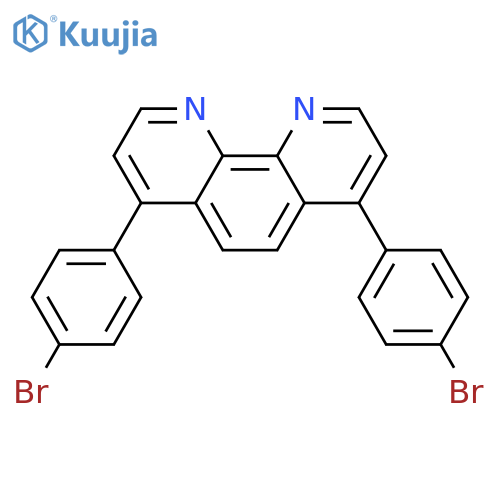

97802-08-9 structure

Produktname:4,7-Bis(4-bromophenyl)-1,10-phenanthroline

CAS-Nr.:97802-08-9

MF:C24H14Br2N2

MW:490.189363956451

MDL:MFCD22493502

CID:750886

PubChem ID:18759610

4,7-Bis(4-bromophenyl)-1,10-phenanthroline Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4,7-Bis(4-bromophenyl)-1,10-phenanthroline

- 1,10-Phenanthroline, 4,7-bis(4-bromophenyl)-

- 4,7-Bis(4-bromophenyl)-1,10-phenanthroline (ACI)

- CS-0085900

- AS-76011

- 97802-08-9

- DTXSID20596011

- QALMOXHIAPMJAB-UHFFFAOYSA-N

- SCHEMBL3357430

- MFCD22493502

- 4,7-bis(4-bromophenyl)-[1,10]phenanthroline

- DB-339940

- AKOS016006714

-

- MDL: MFCD22493502

- Inchi: 1S/C24H14Br2N2/c25-17-5-1-15(2-6-17)19-11-13-27-23-21(19)9-10-22-20(12-14-28-24(22)23)16-3-7-18(26)8-4-16/h1-14H

- InChI-Schlüssel: QALMOXHIAPMJAB-UHFFFAOYSA-N

- Lächelt: BrC1C=CC(C2C3C(=C4C(=CC=3)C(C3C=CC(Br)=CC=3)=CC=N4)N=CC=2)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 489.95032g/mol

- Monoisotopenmasse: 487.95237g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 28

- Anzahl drehbarer Bindungen: 2

- Komplexität: 467

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 7.1

- Topologische Polaroberfläche: 25.8Ų

Experimentelle Eigenschaften

- Dichte: 1.596±0.06 g/cm3 (20 ºC 760 Torr),

- Löslichkeit: Insuluble (6.9E-6 g/L) (25 ºC),

4,7-Bis(4-bromophenyl)-1,10-phenanthroline Sicherheitsinformationen

- Lagerzustand:Sealed in dry,2-8°C

4,7-Bis(4-bromophenyl)-1,10-phenanthroline Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 096694-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 95+% | 1g |

10923.0CNY | 2021-07-10 | |

| eNovation Chemicals LLC | D252465-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 97% | 1g |

$795 | 2024-08-03 | |

| eNovation Chemicals LLC | D252465-10g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 97% | 10g |

$3450 | 2024-08-03 | |

| Alichem | A019114341-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 95% | 1g |

$556.20 | 2023-08-31 | |

| TRC | B075345-50mg |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 50mg |

$ 215.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | D618577-1g |

4,7-bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 97% | 1g |

$480 | 2024-06-05 | |

| Ambeed | A449258-250mg |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 98% | 250mg |

$55.0 | 2025-02-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 096694-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 95+% | 1g |

10923CNY | 2021-05-07 | |

| Aaron | AR006BM2-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 97% | 1g |

$73.00 | 2025-01-23 | |

| 1PlusChem | 1P006BDQ-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 98% | 1g |

$98.00 | 2025-02-21 |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

1.2 100 °C; 100 °C → 150 °C

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

1.2 100 °C; 100 °C → 150 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

1.2 100 °C; 1.5 h, 100 °C → 150 °C; 150 °C → 80 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Potassium carbonate ; pH 12

2.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux

2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

3.2 100 °C; 100 °C → 150 °C

1.2 100 °C; 1.5 h, 100 °C → 150 °C; 150 °C → 80 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Potassium carbonate ; pH 12

2.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux

2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

3.2 100 °C; 100 °C → 150 °C

Referenz

- Osmium complexes and related organic light-emitting devices, United States, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Iodine , Hydrochloric acid , Potassium iodide ; rt → 100 °C

1.2 3 h, 100 °C

1.3 Reagents: Ammonium hydroxide ; pH 7 - 8

1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C

1.2 90 °C; 2 h, 90 °C

1.3 Reagents: Sulfuric acid ; 2 h, 90 °C

1.4 Reagents: Ammonia ; pH 9

1.2 3 h, 100 °C

1.3 Reagents: Ammonium hydroxide ; pH 7 - 8

1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C

1.2 90 °C; 2 h, 90 °C

1.3 Reagents: Sulfuric acid ; 2 h, 90 °C

1.4 Reagents: Ammonia ; pH 9

Referenz

- Design and synthesis of novel 1,10-phenanthroline derivativesElectrochromic behavior of fac-tricarbonyl rhenium complexes, Youji Huaxue, 2015, 35(8), 1792-1796

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

2.1 Reagents: Stannous chloride Solvents: Ethanol ; reflux

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

2.1 Reagents: Stannous chloride Solvents: Ethanol

3.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water ; rt → 100 °C

1.2 1 h, 120 - 130 °C; 15 min, 140 °C; 140 °C → rt

1.3 Reagents: Water ; cooled

1.4 Reagents: Potassium hydroxide Solvents: Water ; basified

2.1 Reagents: Stannous chloride Solvents: Ethanol ; 6 h, reflux; reflux → rt

2.2 Reagents: Potassium hydroxide Solvents: Water ; basified

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; < 120 °C; 120 °C → 140 °C; 1.5 h, 140 °C; 140 °C → rt

3.2 Reagents: Water ; cooled

3.3 Reagents: Potassium hydroxide Solvents: Water ; basified

2.1 Reagents: Stannous chloride Solvents: Ethanol ; reflux

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

2.1 Reagents: Stannous chloride Solvents: Ethanol

3.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water ; rt → 100 °C

1.2 1 h, 120 - 130 °C; 15 min, 140 °C; 140 °C → rt

1.3 Reagents: Water ; cooled

1.4 Reagents: Potassium hydroxide Solvents: Water ; basified

2.1 Reagents: Stannous chloride Solvents: Ethanol ; 6 h, reflux; reflux → rt

2.2 Reagents: Potassium hydroxide Solvents: Water ; basified

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; < 120 °C; 120 °C → 140 °C; 1.5 h, 140 °C; 140 °C → rt

3.2 Reagents: Water ; cooled

3.3 Reagents: Potassium hydroxide Solvents: Water ; basified

Referenz

- Structure and Phase Transition of 4,7-Bis-(4'-cyano-biphenyl-4-yl)-[1,10]phenanthrolineSynthesis of phenanthroline derivatives by Sonogashira reaction and the use of their ruthenium complexes as optical sensorsFluorescence based oxygen sensor systems, Journal of Chemical Crystallography, 2015, 11(1), 453-460

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 20 h, 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C

2.2 90 °C; 2 h, 90 °C

2.3 Reagents: Sulfuric acid ; 2 h, 90 °C

2.4 Reagents: Ammonia ; pH 9

1.2 Reagents: Ammonium chloride Solvents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C

2.2 90 °C; 2 h, 90 °C

2.3 Reagents: Sulfuric acid ; 2 h, 90 °C

2.4 Reagents: Ammonia ; pH 9

Referenz

- Electrochromic behavior of fac-tricarbonyl rhenium complexes, New Journal of Chemistry, 2022, 46(3), 1072-1079

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Stannous chloride Solvents: Ethanol ; reflux

2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

2.2 100 °C; 100 °C → 150 °C

1.1 Reagents: Stannous chloride Solvents: Ethanol

2.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

2.2 100 °C; 100 °C → 150 °C

1.1 Reagents: Stannous chloride Solvents: Ethanol

2.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

Referenz

- Structure and Phase Transition of 4,7-Bis-(4'-cyano-biphenyl-4-yl)-[1,10]phenanthrolineOsmium complexes and related organic light-emitting devicesSynthesis of phenanthroline derivatives by Sonogashira reaction and the use of their ruthenium complexes as optical sensors, Journal of Chemical Crystallography, 2015, 11(1), 453-460

4,7-Bis(4-bromophenyl)-1,10-phenanthroline Raw materials

- 8-Quinolinamine, 4-(4-bromophenyl)-

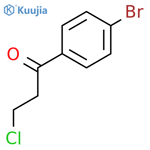

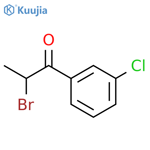

- 3’-Chloro-2-bromopropiophenone

- 1-(4-Bromophenyl)-3-chloropropan-1-one

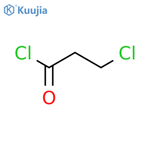

- 3-chloropropanoyl chloride

- 4-(4-Bromophenyl)-8-nitroquinoline

4,7-Bis(4-bromophenyl)-1,10-phenanthroline Preparation Products

4,7-Bis(4-bromophenyl)-1,10-phenanthroline Verwandte Literatur

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191

-

Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

97802-08-9 (4,7-Bis(4-bromophenyl)-1,10-phenanthroline) Verwandte Produkte

- 926214-55-3(2-2-(2-Methylfuran-3-amido)-1,3-thiazol-4-ylacetic Acid)

- 2228230-53-1(3-(2-fluoro-6-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2923-61-7(Acetic acid,2-(5-fluoro-2,4-dinitrophenoxy)-)

- 1804458-93-2(2-(Aminomethyl)-6-bromo-3-(difluoromethyl)-5-methylpyridine)

- 2138403-52-6(4-methanesulfonyl-1-2-(oxiran-2-yl)ethyl-1H-pyrazole)

- 1805452-19-0(6-(Difluoromethyl)-3-hydroxy-2-methylpyridine-4-methanol)

- 2384787-26-0(5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid)

- 2138206-50-3(3-(3-cyclopropyl-1,2-oxazol-5-yl)-N-methylfuran-2-sulfonamide)

- 893738-38-0(5-(4-(tert-Butyl)phenyl)pyridin-2-amine)

- 1565493-13-1(2-(2-chloro-3-fluorophenyl)methylpyrrolidine)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:97802-08-9)1,10-Phenanthroline, 4,7-bis(4-broMophenyl)-

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:97802-08-9)4,7-Bis(4-bromophenyl)-1,10-phenanthroline

Reinheit:99%

Menge:5g

Preis ($):451.0